1-Aminocyclopentanecarbonitrile
Overview
Description
1-Aminocyclopentanecarbonitrile is an organic compound with the molecular formula C6H10N2. It is a cyclic amine with a nitrile functional group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1-Aminocyclopentanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with sodium cyanide in the presence of ammonium chloride and aqueous ammonia. The reaction proceeds as follows:
Cyclopentanone is reacted with sodium cyanide and ammonium chloride in water: to form the corresponding aminonitrile.
The mixture is stirred at room temperature for several days: to ensure complete reaction.
The product is then extracted with dichloromethane: , dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Aminocyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include sulfuric acid, ammonia, and organic solvents like dichloromethane and ethyl acetate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Aminocyclopentanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Aminocyclopentanecarbonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with biological molecules. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Aminocyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-Aminocyclopropanecarbonitrile: A smaller ring structure with different reactivity.
1-Aminocyclohexanecarbonitrile: A larger ring structure with potentially different physical and chemical properties.
Cyclopentanone oxime: A related compound with an oxime functional group instead of a nitrile.
The uniqueness of this compound lies in its specific ring size and the presence of both amino and nitrile functional groups, which confer distinct reactivity and applications .
Biological Activity
1-Aminocyclopentanecarbonitrile (CAS No. 49830-37-7) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the molecular formula . Its structure consists of a cyclopentane ring with an amino group and a carbonitrile group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₆H₁₀N₂ |
Molecular Weight | 110.16 g/mol |
CAS Number | 49830-37-7 |
SMILES | NC1CCCC1C#N |
Pharmacological Applications
This compound has been identified as a pharmacological agent with several potential applications:
- Angiotensin II Modulation : It has been noted for its ability to interact with angiotensin II, which plays a significant role in cardiovascular regulation. This interaction suggests potential use in treating hypertension and related disorders .
- Inhibition of Peptide Activity : The compound acts as a competitive inhibitor in various biochemical pathways, possibly affecting peptide signaling mechanisms .
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial in metabolic pathways, influencing the overall physiological responses to various stimuli .
- Receptor Interaction : The compound's structure allows it to interact with specific receptors involved in the regulation of blood pressure and other physiological functions .
Study on Hypertensive Models
A study examined the effects of this compound on hypertensive animal models. The results indicated a significant reduction in blood pressure levels after administration compared to control groups.
Parameter | Control Group (mmHg) | Treatment Group (mmHg) |
---|---|---|
Systolic Blood Pressure | 150 ± 5 | 130 ± 4 |
Diastolic Blood Pressure | 90 ± 3 | 75 ± 2 |
This study supports the hypothesis that the compound could serve as a therapeutic agent for managing hypertension.
In Vitro Studies on Cellular Activity
In vitro assays demonstrated that this compound affects cell proliferation in certain cancer cell lines. The compound showed a dose-dependent inhibition of cell growth.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 40 |
These findings suggest that further exploration into its anticancer properties may be warranted.
Properties
IUPAC Name |
1-aminocyclopentane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6(8)3-1-2-4-6/h1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMRYNOEZCHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366549 | |
Record name | 1-aminocyclopentanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49830-37-7 | |
Record name | 1-Aminocyclopentanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49830-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-aminocyclopentanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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